Cas no 936091-14-4 (TG101209)

TG101209 structure
TG101209 structure
Product Name:TG101209
Numéro CAS:936091-14-4
Le MF:C26H35N7O2S
Mégawatts:509.666803598404
MDL:MFCD15528085
CID:69569
Update Time:2024-10-26

TG101209 Propriétés chimiques et physiques

Nom et identifiant

    • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
    • TG101209
    • N-(1,1-DIMETHYLETHYL)-3-[[5-METHYL-2-[[4-(4-METHYL-1-PIPERAZINYL)PHENYL]AMINO]-4-PYRIMIDINYL]AMINO]BENZENESULFONAMIDE
    • N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
    • TG-101209
    • TG 101209
    • N-tert-butyl-3-(5-methyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide
    • N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide
    • C26H35N7O2S
    • N-(1,1-
    • N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide (ACI)
    • SAR 317461
    • MDL: MFCD15528085
    • Piscine à noyau: 1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)
    • La clé Inchi: JVDOKQYTTYUYDV-UHFFFAOYSA-N
    • Sourire: O=S(C1C=C(NC2C(C)=CN=C(NC3C=CC(N4CCN(C)CC4)=CC=3)N=2)C=CC=1)(NC(C)(C)C)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 36
  • Nombre de liaisons rotatives: 8
  • Complexité: 783
  • Surface topologique des pôles: 111

Propriétés expérimentales

  • Dense: 1.250

TG101209 Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

TG101209 PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM167638-100mg
N-tert-Butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
936091-14-4 98%
100mg
$662 2021-08-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4312-5mg
TG101209
936091-14-4 98%
5mg
¥655.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4312-10mg
TG101209
936091-14-4 98%
10mg
¥1047.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4312-50mg
TG101209
936091-14-4 98%
50mg
¥3028.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4312-200mg
TG101209
936091-14-4 98%
200mg
¥9740.00 2023-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3065-2 mg
TG101209
936091-14-4 99.00%
2mg
¥369.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3065-5 mg
TG101209
936091-14-4 99.00%
5mg
¥665.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3065-10 mg
TG101209
936091-14-4 99.00%
10mg
¥1115.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3065-50 mg
TG101209
936091-14-4 99.00%
50mg
¥2465.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3065-100 mg
TG101209
936091-14-4 99.00%
100MG
¥4400.00 2022-04-26

TG101209 Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Solvents: Isopropanol ;  rt → 110 °C; 6 h, 110 °C
1.2 Reagents: Ammonia
Référence
Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor
Zhang, Yi-jun; Liu, Yi-wen; Chen, Yi-xing; Wang, Yan-ling; Li, De-jiang, Jingxi Huagong, 2014, 31(7), 866-869

Méthode de production 3

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ,  1,4-Dioxane ;  20 min, 160 °C
Référence
Preparation of pyrimidine derivatives as JAK kinases inhibitors
, United States, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ,  1,4-Dioxane ;  20 min, 160 °C; 160 °C → rt
Référence
Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases
, United States, , ,

Méthode de production 5

Conditions de réaction
Référence
Preparation of substituted pyrimidinediamines as potent dual BRD4-kinase inhibitors useful as cancer therapeutics
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Sulfonamide salt and preparation method
, China, , ,

Méthode de production 7

Conditions de réaction
Référence
Pyrimidinediamine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

TG101209 Raw materials

TG101209 Preparation Products

TG101209 Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:936091-14-4)TG101209
Numéro de commande:A19414
État des stocks:in Stock
Quantité:100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:08
Prix ($):170.0/289.0/735.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936091-14-4)TG101209
A19414
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):170.0/289.0/735.0
Courriel